
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Overview
Description
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 It is a derivative of pyrrolidine, a five-membered lactam ring, and features a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of N-phenylglycine with methyl acrylate under basic conditions, followed by oxidation to introduce the keto group. The reaction typically requires a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Phenyl derivatives with various substituents.
Scientific Research Applications
Antibacterial Agents
Research has demonstrated that derivatives of 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid exhibit promising antibacterial properties. For instance, a study synthesized various derivatives and evaluated their efficacy against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The findings indicated moderate to good antibacterial activity for several compounds, suggesting that modifications to the pyrrolidine structure can enhance their therapeutic potential .
Table 1: Antibacterial Activity of Derivatives
Compound | Activity Against S. aureus | Activity Against P. aeruginosa |
---|---|---|
5d | Moderate | Good |
5e | Good | Moderate |
5f | Moderate | Moderate |
5g | Good | Moderate |
Antioxidant Properties
Another area of interest is the antioxidant activity of this compound and its derivatives. Studies have shown that certain 5-oxopyrrolidine derivatives containing a free carboxylic moiety demonstrate significant reducing power, indicating their potential as antioxidants . The ability to scavenge free radicals can be crucial in developing treatments for oxidative stress-related conditions.
Table 2: Reducing Power Assay Results
Compound | Optical Density (700 nm) |
---|---|
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.149 |
1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 |
Case Study 1: Synthesis and Evaluation of Antibacterial Derivatives
In a systematic study, researchers synthesized several derivatives of this compound and evaluated their antibacterial properties using standard microbiological techniques. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial efficacy against tested strains. This study provides a framework for further exploration into structure-activity relationships within this class of compounds .
Case Study 2: Development of Antioxidant Compounds
A series of experiments were conducted to assess the antioxidant capabilities of various derivatives derived from the base compound. The results highlighted that compounds with specific functional groups exhibited superior antioxidant activity compared to others, suggesting pathways for developing new therapeutic agents aimed at combating oxidative stress .
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid ethyl ester: A derivative with an ester group instead of a carboxylic acid group.
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide: A derivative with an amide group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS No. 461045-28-3) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyrrolidine ring with a carboxylic acid functional group and a phenyl substituent, which may influence its pharmacological properties. Recent studies have explored its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that derivatives of 5-oxo-pyrrolidine compounds, including this compound, exhibit significant anticancer properties. A study focused on the synthesis and biological evaluation of such compounds found that they could inhibit cancer cell proliferation in various cancer models. The exact mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Properties
In vitro studies have shown that this compound may possess anti-inflammatory effects. It has been evaluated for its ability to inhibit inflammatory pathways, potentially making it a candidate for treating inflammatory diseases. The compound's structure suggests it could interact with specific enzymes involved in inflammation, although detailed mechanistic studies are still needed .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Preliminary studies indicate that it could mitigate oxidative stress in neuronal cells, thus protecting against neurodegenerative processes. This activity is particularly relevant given the rising incidence of neurodegenerative disorders .
Synthesis and Evaluation
A notable study synthesized several analogs of this compound to evaluate their biological activities. The synthesis involved multi-step reactions leading to compounds with varied substituents on the pyrrolidine ring. These analogs were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound in animal models. These studies focused on its efficacy in reducing tumor size and improving survival rates in treated subjects compared to control groups. Results indicated a significant reduction in tumor growth, supporting its potential as an anticancer agent .
Data Tables
Properties
IUPAC Name |
1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKGDEDCXQCCSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508481 | |
Record name | 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461045-28-3 | |
Record name | 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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